Product packaging for 2-(2,6-Dimethoxybenzoyl)pyridine(Cat. No.:CAS No. 52856-16-3)

2-(2,6-Dimethoxybenzoyl)pyridine

Cat. No.: B1311721
CAS No.: 52856-16-3
M. Wt: 243.26 g/mol
InChI Key: KHNSWAXUEXNSSW-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxybenzoyl)pyridine is a chemical compound with the CAS Number 52856-16-3. This compound serves as a versatile synthetic intermediate and building block in organic chemistry and materials science research. While specific biomedical or mechanistic studies on this exact molecule are not extensively reported in the available literature, related pyridine and dimethoxybenzene derivatives are frequently explored for their potential in developing push-pull chromophores and as precursors in the synthesis of more complex N-heterocyclic systems . Researchers value such structures for creating novel materials with specialized electronic properties . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO3 B1311721 2-(2,6-Dimethoxybenzoyl)pyridine CAS No. 52856-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dimethoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-11-7-5-8-12(18-2)13(11)14(16)10-6-3-4-9-15-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNSWAXUEXNSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431969
Record name 2-(2,6-DIMETHOXYBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52856-16-3
Record name 2-(2,6-DIMETHOXYBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry and Ligand Properties of 2 2,6 Dimethoxybenzoyl Pyridine

Chelation Behavior and Donor Atom Characteristics

2-(2,6-Dimethoxybenzoyl)pyridine possesses three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the carbonyl group, and the oxygen atoms of the methoxy (B1213986) groups. This structure suggests the potential for the ligand to act in a bidentate or even a tridentate fashion.

Pyridine Nitrogen Coordination

Consistent with the vast chemistry of pyridine-containing ligands, the nitrogen atom of the pyridine ring in this compound is anticipated to be a primary coordination site. The lone pair of electrons on the nitrogen atom makes it a potent Lewis base, readily available for donation to a Lewis acidic metal center. In related 2-substituted pyridine ligands, coordination through the pyridine nitrogen is a well-established and dominant feature.

Carbonyl Oxygen Coordination

The oxygen atom of the carbonyl group is expected to act as the second donor atom, working in concert with the pyridine nitrogen to form a stable five-membered chelate ring upon coordination to a metal ion. This N,O-bidentate coordination mode is common for ligands of this type, such as the extensively studied 2-benzoylpyridine. The formation of such a chelate ring provides enhanced thermodynamic stability to the resulting metal complex compared to monodentate coordination.

Potential Role of Methoxy Oxygen Atoms in Chelation

A key distinguishing feature of this compound is the presence of two methoxy groups at the 2- and 6-positions of the benzoyl ring. The oxygen atoms of these groups possess lone pairs of electrons and could potentially participate in coordination to the metal center. This could lead to a tridentate (N,O,O) coordination mode, forming an additional, larger chelate ring. However, the involvement of etheric oxygen atoms in chelation is generally weaker compared to carbonyl oxygen and pyridine nitrogen. Steric hindrance caused by the bulky dimethoxybenzoyl moiety might also influence or prevent the coordination of these methoxy groups. The exact role of these methoxy oxygen atoms remains a subject for future experimental investigation.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the complexation of N,O-donor ligands. This would typically involve the reaction of the ligand with a metal salt in a suitable solvent.

Transition Metal Complexes (e.g., Pd(II), Pt(II), Ni(II), Co(II), Cu(II), Rh(III), Ir(III), Ru(II), Os(II))

A wide array of transition metals would be expected to form stable complexes with this compound. The coordination geometry would be dictated by the preferred coordination number and geometry of the specific metal ion. For instance, square planar complexes would be anticipated for Pd(II) and Pt(II), while octahedral geometries would be likely for Co(II), Ni(II), Rh(III), Ir(III), Ru(II), and Os(II). The electronic properties of the resulting complexes, such as their color and magnetic properties, would be influenced by the nature of the metal and the ligand field strength of this compound.

Table 1: Hypothetical Transition Metal Complexes of this compound and Their Expected Geometries

Metal IonExpected Complex Formula (Hypothetical)Expected Geometry
Pd(II)[Pd(C₁₄H₁₃NO₃)₂] or [Pd(C₁₄H₁₃NO₃)Cl₂]Square Planar
Pt(II)[Pt(C₁₄H₁₃NO₃)₂] or [Pt(C₁₄H₁₃NO₃)Cl₂]Square Planar
Ni(II)[Ni(C₁₄H₁₃NO₃)₂(H₂O)₂]²⁺Octahedral
Co(II)[Co(C₁₄H₁₃NO₃)₂(H₂O)₂]²⁺Octahedral
Cu(II)[Cu(C₁₄H₁₃NO₃)₂]Distorted Octahedral/Square Planar
Rh(III)[Rh(C₁₄H₁₃NO₃)₂Cl₂]⁺Octahedral
Ir(III)[Ir(C₁₄H₁₃NO₃)₂Cl₂]⁺Octahedral
Ru(II)[Ru(C₁₄H₁₃NO₃)₃]²⁺Octahedral
Os(II)[Os(C₁₄H₁₃NO₃)₃]²⁺Octahedral

Note: The formulas presented are hypothetical and based on common coordination modes for these metals with bidentate N,O-donor ligands.

Main Group Metal Complexes (e.g., Sn(II))

Main group metals, such as tin(II), are also capable of forming complexes with N,O-donor ligands. The coordination chemistry of tin(II) is diverse, often featuring a stereochemically active lone pair of electrons, which can lead to distorted coordination geometries. A complex with this compound could potentially adopt a tetrahedral or a distorted pseudo-trigonal bipyramidal geometry, depending on the coordination number and the influence of the lone pair.

Table 2: Hypothetical Main Group Metal Complex of this compound

Metal IonExpected Complex Formula (Hypothetical)Expected Geometry
Sn(II)[Sn(C₁₄H₁₃NO₃)Cl]Distorted Tetrahedral

Note: The formula and geometry are speculative and await experimental confirmation.

Information regarding the coordination chemistry of this compound is not available in the searched scientific literature.

Extensive searches for scholarly articles and research data concerning the chemical compound "this compound" and its coordination complexes with metals have yielded no specific results. Consequently, it is not possible to provide an article based on the requested outline, as there is no published information on the following topics for this particular compound:

Structural Analysis of Coordination Compounds: No data was found regarding the geometry, stereochemistry, ligand conformation, or bridging modes of any metal complexes involving this compound.

Electronic Properties and Ligand Field Effects: There is no available information on the electronic properties or ligand field effects within metal complexes of this compound.

Reactivity of Coordinated this compound: The reactivity of this specific ligand when coordinated to a metal center has not been described in the available literature.

While there is extensive research on the coordination chemistry of other pyridine derivatives, such as pyridine-2,6-dicarboxylates, bis(pyrazolyl)pyridines, and pyridine-2,6-dicarboxamides, this information is not applicable to the specific, requested compound, this compound. Adhering to the strict requirement to focus solely on the titled compound prevents the inclusion of data from these related but distinct chemical entities.

Reaction Mechanisms and Mechanistic Studies

Elucidation of Reaction Pathways in Synthesis

The synthesis of 2-(2,6-dimethoxybenzoyl)pyridine can be achieved through various routes, with nucleophilic acyl substitution being a primary and efficient method.

A common and effective strategy for synthesizing this compound involves a nucleophilic acyl substitution reaction. This process typically utilizes a metalated pyridine (B92270) derivative, such as 2-lithiopyridine, which acts as a potent nucleophile. The other reactant is an acylating agent, like 2,6-dimethoxybenzoyl chloride.

The mechanism commences with the attack of the nucleophilic carbon of 2-lithiopyridine on the electrophilic carbonyl carbon of 2,6-dimethoxybenzoyl chloride. youtube.com This step results in the formation of a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, leading to the expulsion of the chloride leaving group and the formation of the final ketone product, this compound. The use of organolithium reagents for the acylation of pyridines often requires low temperatures to prevent side reactions. youtube.com

Table 1: Key Steps in Nucleophilic Acyl Substitution for this compound Synthesis

StepDescriptionReactantsIntermediate/Product
1Nucleophilic Attack2-Lithiopyridine, 2,6-Dimethoxybenzoyl chlorideTetrahedral Intermediate
2EliminationTetrahedral IntermediateThis compound, Lithium Chloride

This method provides a direct and generally high-yielding pathway to the target molecule.

Direct electrophilic aromatic substitution, such as Friedel-Crafts acylation, on the pyridine ring is generally challenging. The pyridine nitrogen is basic and coordinates with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic attack. wikipedia.orglibretexts.org This deactivation is due to the formation of a positive charge on the nitrogen, which strongly withdraws electron density from the ring. wikipedia.orgquimicaorganica.org Consequently, direct acylation of pyridine to produce 2-benzoylpyridines is typically not feasible. youtube.comquimicaorganica.org

Alternative strategies are required to achieve such transformations. One indirect method involves the initial N-oxidation of pyridine to form pyridine-N-oxide. The N-oxide is more reactive towards electrophilic substitution than pyridine itself. wikipedia.org However, even with this activation, the synthesis of 2-aroylpyridines via electrophilic substitution remains a less common approach compared to nucleophilic substitution methods. Computational studies on the nitration of pyridine derivatives further confirm that the protonated species, present in the acidic medium required for many electrophilic substitutions, is strongly deactivated. rsc.org For other heterocyclic systems like imidazo[1,2-a]pyridines, Friedel-Crafts acylation can be a viable method for introducing an acetyl group at the C-3 position. nih.gov

Catalytic Mechanisms Involving Pyridine Derivatives

Pyridine derivatives can participate in or be the products of various catalytic reactions, highlighting their versatility in organic synthesis.

While this compound itself is not a primary example of an organocatalyst, the structural motif of a pyridine ring with substituents at the 2 and 6 positions is found in effective organocatalysts like pyridine-2,6-dicarboxylic acid (PDA). PDA has been shown to be a novel bifunctional organocatalyst for reactions such as the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org Its catalytic activity is attributed to its ability to act as a Brønsted acid, activating carbonyl groups towards nucleophilic attack. organic-chemistry.org The pyridine nitrogen and the two carboxylic acid groups can act in concert to facilitate chemical transformations. Other pyridine derivatives have been used as organocatalysts in reactions like the reductive ozonolysis of alkenes. nih.gov Recent research has also demonstrated the functionalization of pyridines through photochemical organocatalytic pathways involving pyridinyl radicals. nih.govacs.org

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of aryl ketones, including 2-benzoylpyridines. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Stille couplings, are particularly prominent. libretexts.orgyoutube.comyoutube.com For instance, a 2-halopyridine can be coupled with an organometallic reagent derived from 2,6-dimethoxybenzene to form the desired product. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

A variety of palladium precursors and ligands can be used to optimize these reactions. sigmaaldrich.com The choice of catalyst system is crucial for achieving high yields and selectivity. These methods offer a modular and flexible approach to constructing complex molecules like this compound and its analogs. nih.govacs.org Furthermore, palladium-catalyzed C-N cross-coupling reactions are widely used to synthesize N-aryl heterocycles. nih.gov

Table 2: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

StepDescriptionPalladium Oxidation State
Oxidative AdditionPd(0) inserts into the aryl-halide bond.Pd(0) → Pd(II)
TransmetalationThe organic group from the organometallic reagent is transferred to the palladium center.Pd(II)
Reductive EliminationThe two organic groups couple, and the product is released, regenerating the Pd(0) catalyst.Pd(II) → Pd(0)

Neighboring Group Participation Phenomena (e.g., in Glycosylation Reactions)

The 2-(2,6-dimethoxybenzoyl) group, when attached to a sugar molecule, can act as a participating group in glycosylation reactions. This phenomenon, known as neighboring group participation or anchimeric assistance, is a key strategy for controlling the stereochemistry of the newly formed glycosidic bond. tandfonline.combeilstein-journals.org

In a typical glycosylation reaction, a protecting group at the C-2 position of the glycosyl donor can influence the reaction's outcome. An acyl group, such as a benzoyl derivative, can attack the anomeric center as the leaving group departs, forming a cyclic dioxolenium ion intermediate. nih.gov This intermediate shields one face of the sugar ring, forcing the incoming glycosyl acceptor to attack from the opposite face. nih.gov This mechanism typically leads to the exclusive formation of the 1,2-trans-glycoside. mdpi.comrsc.org

The electronic properties of the benzoyl group can modulate the rate of glycosylation. Electron-donating substituents on the benzoyl ring can enhance the rate of reaction by stabilizing the positive charge on the dioxolenium ion, while electron-withdrawing groups have the opposite effect. nih.gov Studies on 2,6-disubstituted benzoyl groups, including the 2,6-dimethoxybenzoyl group, have shown that while they can improve reaction yields, the stereoselectivity can be variable and is influenced by a combination of steric and electronic effects at the transition state. tandfonline.comtandfonline.comresearchgate.net

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-(2,6-Dimethoxybenzoyl)pyridine, various NMR experiments would be necessary to assign the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals and to understand the spatial relationships between atoms.

¹H NMR Spectroscopic Analysis

¹³C NMR Spectroscopic Analysis

Similar to the proton NMR data, specific experimental ¹³C NMR data for this compound is not widely documented. A predicted ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone linkage would be expected to resonate significantly downfield, typically in the range of δ 190-200 ppm. The carbon atoms of the pyridine (B92270) and benzene (B151609) rings would appear in the aromatic region (δ 110-160 ppm). The carbons of the methoxy (B1213986) groups would be observed at approximately δ 55-60 ppm.

¹⁵N NMR Spectroscopic Analysis

There is no available experimental ¹⁵N NMR data for this compound in the reviewed literature. This technique would be valuable for probing the electronic environment of the nitrogen atom within the pyridine ring. The chemical shift of the nitrogen would provide information about the hybridization and the extent of its involvement in the aromatic system.

Advanced NMR Techniques (e.g., DOSY NMR)

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to separate the signals of different species in a mixture based on their diffusion coefficients, which is related to their size and shape. There are no specific DOSY NMR studies reported for this compound. Such an analysis could be employed to determine the self-association behavior of the molecule in solution or to study its interaction with other molecules.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS)

Specific High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) data for this compound has not been found in the performed searches. This technique would be the method of choice for accurately determining the mass of the molecular ion, which would allow for the confirmation of its elemental formula, C₁₄H₁₃NO₃. The high-resolution measurement would provide a mass value with a high degree of accuracy, typically to four or five decimal places, which is crucial for unambiguous formula determination.

Infrared (IR) Spectroscopy

The structure contains a diaryl ketone, a pyridine ring, and a dimethoxy-substituted benzene ring. The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically observed in the range of 1650-1680 cm⁻¹. The aromatic rings (pyridine and benzene) would exhibit multiple characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. The presence of the two methoxy groups (–OCH₃) would give rise to strong C-O-C asymmetric and symmetric stretching bands, expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ar-C=O (Ketone)C=O Stretch1650 - 1680
Pyridine/BenzeneAromatic C-H Stretch3000 - 3100
Pyridine/BenzeneC=C and C=N Ring Stretch1400 - 1600
Methoxy (Ar-O-CH₃)Asymmetric C-O-C Stretch~1250
Methoxy (Ar-O-CH₃)Symmetric C-O-C Stretch~1050
Methoxy (-O-CH₃)C-H Stretch2850 - 2960

This table represents predicted values based on standard infrared spectroscopy correlation charts. Actual values may vary.

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on molecular geometry, conformation, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) analysis provides an unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and torsional angles. As of this writing, a solved crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

Should such a study be performed, it would provide crucial information on the conformation of the molecule, particularly the dihedral angle between the plane of the pyridine ring and the 2,6-dimethoxybenzoyl group. This angle is influenced by the steric hindrance imposed by the methoxy groups adjacent to the carbonyl linker. The analysis would also reveal details about the crystal packing, identifying any significant intermolecular interactions such as π-π stacking or weak hydrogen bonds that govern the supramolecular architecture.

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. It is used to identify the crystalline phase of a compound, assess its purity, and analyze polymorphism. A PXRD pattern is a fingerprint of a crystalline solid, with a unique set of diffraction peaks (in terms of position and intensity) for each distinct crystalline form.

Specific PXRD data for this compound is not available in the reviewed literature. This technique would be essential for quality control in synthesis, ensuring batch-to-batch consistency of the crystalline form. Furthermore, it would be the primary tool for screening for and identifying different polymorphs, which could exhibit distinct physical properties.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption or emission of light, typically in the ultraviolet (UV) and visible regions.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with its conjugated aromatic system, composed of the pyridine and benzoyl moieties. These transitions are typically strong and would likely appear in the 250-350 nm range. The carbonyl group also possesses non-bonding electrons (n), which can give rise to a weaker, longer-wavelength n→π* transition. The addition of methoxy groups, which are electron-donating, may cause a slight red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted benzoylpyridine. Studies on related compounds like poly(2,5-dimethoxy-p-phenylene vinylene) show strong absorption below 2.1 eV (~590 nm) due to the extended conjugated system.

Photoluminescence (fluorescence and phosphorescence) studies provide information about the fate of the molecule after it has been electronically excited. While detailed photoluminescence data for this compound are not readily found, related 8-pyridyl-BODIPY compounds have been shown to exhibit fluorescence that is highly dependent on the substitution pattern of the pyridine ring. Any potential emission from this compound would likely originate from the lowest energy singlet (fluorescence) or triplet (phosphorescence) excited state.

Transition TypeChromophoreExpected λmax Region (nm)
π→πBenzoylpyridine System250 - 350
n→πCarbonyl Group (C=O)> 350

This table represents predicted values based on the compound's structure and data from analogous compounds.

Thermal Analysis (e.g., Thermogravimetric Analysis)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric analysis (TGA), in particular, measures the change in mass of a sample as it is heated at a controlled rate.

There is no specific TGA data published for this compound. A TGA experiment would reveal its thermal stability and decomposition profile. Typically, a TGA curve for a stable, pure organic compound will show a flat baseline with no mass loss until the onset of thermal decomposition. At the decomposition temperature, a sharp drop in mass would be observed as the molecule breaks down into smaller, volatile fragments. For a non-hydrated, non-solvated crystalline sample, a single-step decomposition is often expected. The temperature at which 5% mass loss occurs (Td5) is a common metric for quantifying thermal stability. This information is critical for determining the material's viable temperature range for processing and storage. Studies on related materials suggest that decomposition temperatures are often evaluated in the range of 30°C to 900°C.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These calculations determine how electrons are distributed within the molecule and the energies of the molecular orbitals, which dictates the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net For compounds containing pyridine (B92270) and benzene (B151609) rings, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are frequently applied to optimize molecular structures and calculate electronic parameters. nih.govbohrium.comelectrochemsci.org

These studies typically analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netelectrochemsci.org A smaller energy gap suggests higher reactivity.

Other quantum chemical parameters derived from DFT calculations include ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and softness (σ). electrochemsci.org Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netbohrium.com For instance, in related pyridine derivatives, MEP analysis has identified reactive areas and charge distributions within the molecule. bohrium.com

Table 1: Example of Electronic Properties Calculated by DFT for Aromatic Pyridine Derivatives This table presents typical parameters obtained from DFT calculations on similar compounds and is for illustrative purposes.

ParameterDescriptionTypical Calculated Value Range
EHOMO (eV)Highest Occupied Molecular Orbital Energy-6.0 to -7.0
ELUMO (eV)Lowest Unoccupied Molecular Orbital Energy-1.5 to -2.5
Energy Gap (ΔE) (eV)LUMO-HOMO Energy Difference4.0 to 5.0
Ionization Potential (I) (eV)Energy required to remove an electron6.0 to 7.0
Electron Affinity (A) (eV)Energy released when an electron is added1.5 to 2.5
Global Hardness (η) (eV)Resistance to change in electron distribution2.0 to 2.5

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer varying levels of accuracy and computational expense. nih.govresearchgate.net

While more computationally demanding than DFT, ab initio methods can provide a higher level of theoretical accuracy for certain properties. They are often used as a benchmark for DFT results. For example, in studies of related pyridine derivatives like pyridine-2,6-dicarbonyl dichloride, both DFT and HF methods have been used to calculate geometries and vibrational wavenumbers for comparison. researchgate.net These methods are crucial for obtaining a deep and precise understanding of the electronic wavefunction and associated properties.

Molecular Geometry Optimization and Conformation Analysis

Determining the three-dimensional structure of 2-(2,6-dimethoxybenzoyl)pyridine is critical, as its conformation influences its physical and biological properties. Computational methods are used to perform geometry optimization, a process that finds the arrangement of atoms corresponding to the lowest energy, and thus the most stable conformation.

For a molecule with multiple rotatable bonds, such as the one connecting the pyridine and benzoyl rings in this compound, conformational analysis is essential. This involves calculating the energy of the molecule as a function of the torsion (dihedral) angles around these bonds. Studies on similar bi-aryl systems and substituted pyridines reveal that the planarity or twist between the aromatic rings significantly affects the molecule's properties. electrochemsci.org For instance, in 2-(2′,4′-dinitrobenzyl)pyridine, the nitro group is twisted relative to the benzene ring, a feature accurately predicted by DFT calculations. Similarly, analysis of other pyridine derivatives has shown that different conformers, such as syn and anti, can exist with distinct stabilities. nih.govrsc.org

The optimization process for this compound would involve systematically rotating the benzoyl group relative to the pyridine ring and the methoxy (B1213986) groups relative to the benzoyl ring to identify all stable conformers and the global energy minimum.

Table 2: Key Geometric Parameters Investigated in Conformation Analysis This table illustrates the types of geometric parameters calculated to define the conformation of a molecule like this compound.

ParameterAtoms Involved (Example)Description
Bond Length (Å)C(pyridine)-C(carbonyl)The distance between the pyridine ring and the carbonyl carbon.
Bond Angle (°)C(pyridine)-C(carbonyl)-C(benzoyl)The angle formed by the connection of the two ring systems.
Dihedral Angle (°)C(pyridine)-C(pyridine)-C(carbonyl)-O(carbonyl)The angle of twist between the pyridine ring and the benzoyl group.
Dihedral Angle (°)C(benzoyl)-C(benzoyl)-O(methoxy)-C(methyl)The angle of orientation of the methoxy groups relative to the benzoyl ring.

Spectroscopic Property Prediction and Interpretation

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Theoretical calculations of vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts can be compared with experimental spectra to confirm a molecule's structure. researchgate.net

DFT calculations can predict the vibrational modes of this compound. The calculated frequencies and intensities can then be correlated with experimental IR and Raman spectra. researchgate.net Discrepancies between calculated (typically for a single molecule in the gas phase) and experimental (often in a solid or solution phase) spectra can provide insight into intermolecular interactions. For example, a study on 2-(2′,4′-dinitrobenzyl)pyridine found good agreement between calculated and experimental vibrational spectra, with minor differences attributed to crystal packing effects.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov Comparing these predicted shifts with experimental data helps in the definitive assignment of signals in the NMR spectrum. epstem.net

Reaction Mechanism Simulations and Transition State Analysis

Theoretical simulations can elucidate the step-by-step mechanism of chemical reactions, including the formation of this compound or its subsequent reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the energy barriers (activation energies) that govern the reaction rate. mdpi.com

For a given reaction pathway, computational methods locate the structure of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy. In a study on the formation of a dithiolo[3,4-b]pyridine ring system, DFT calculations were used to map the energy profile of the reaction, showing how the pyridine ring closes via an intramolecular nucleophilic attack and subsequent protonation steps. mdpi.com A similar approach could be used to investigate the synthesis of this compound, providing a detailed understanding of the reaction kinetics and thermodynamics.

Ligand Donor Ability Assessment

The structure of this compound, featuring a pyridine nitrogen atom and a carbonyl oxygen atom, suggests it has the potential to act as a chelating ligand, binding to metal ions. Computational chemistry can be used to assess its donor ability, or basicity, and predict its coordination behavior.

The ligand's donor strength can be evaluated by analyzing its electronic properties. A high-energy HOMO, significant negative charge on the donor atoms (nitrogen and oxygen) as revealed by Mulliken charge analysis or MEP maps, and a strong affinity for protons (proton affinity) are all indicators of good donor capability. nih.govuni-freiburg.de Studies on other substituted pyridine ligands, such as 2,6-bis(diazaboryl)pyridine, have utilized computational methods to evaluate the donor strength of the pyridine nitrogen, showing how substituents can significantly increase its basicity. uni-freiburg.deresearchgate.net These calculations can predict whether the molecule will act as a monodentate ligand (binding through only the nitrogen) or a bidentate ligand (binding through both nitrogen and oxygen), and how strongly it will coordinate to different metal centers.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

A comprehensive understanding of the crystalline architecture of a molecule is paramount for predicting its physical and chemical behaviors. While X-ray crystallography provides a definitive map of atomic positions, computational methods like Hirshfeld surface analysis offer a powerful lens to visualize and quantify the intricate network of intermolecular interactions that govern the crystal packing. This analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).

Although a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, the analysis of structurally related pyridine derivatives provides valuable insights into the types of intermolecular contacts that are likely to be significant in its crystal structure. Studies on various substituted pyridines consistently highlight the prevalence of certain key interactions.

Key Intermolecular Contacts in Related Pyridine Derivatives:

Hirshfeld surface analyses performed on a range of pyridine-containing compounds reveal that the crystal packing is often dominated by a combination of hydrogen bonds and other weak interactions. The relative contributions of these interactions are sensitive to the nature and position of the substituents on the pyridine and adjacent rings.

For instance, in the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the most significant contributions to the crystal packing arise from H···H (50.4%), C···H/H···C (37.9%), and O···H/H···O (5.1%) contacts. nih.gov This indicates a structure primarily held together by van der Waals forces and weaker C-H···π interactions. Another study on 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile showed the importance of hydrogen bonding, with H···H contacts accounting for 46.1%, N···H/H···N for 20.4%, and C···H/H···C for 17.4% of the total Hirshfeld surface.

The presence of the two methoxy groups and the carbonyl group in this compound suggests that O···H/H···O and C···H/H···C interactions would play a crucial role in its crystal packing, in addition to the ubiquitous H···H contacts. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

Expected Interaction Patterns for this compound:

Based on the functional groups present in this compound, the following intermolecular contacts are anticipated to be the most significant in its Hirshfeld surface analysis:

H···H contacts: These are generally the most abundant type of contact in organic crystal structures, representing the van der Waals surfaces.

O···H/H···O contacts: The presence of two methoxy groups and a carbonyl oxygen makes these interactions highly probable, likely involving hydrogen atoms from the aromatic rings.

C···H/H···C contacts: These interactions, often indicative of C-H···π stacking, are expected between the pyridine and dimethoxybenzoyl rings of adjacent molecules.

N···H/H···N contacts: The pyridine nitrogen can participate in hydrogen bonding with hydrogen atoms from neighboring molecules.

The precise percentage contribution of each of these contacts would require a dedicated crystallographic and Hirshfeld surface analysis of this compound. The data from such an analysis would be instrumental in understanding the supramolecular assembly and could be presented in a detailed data table.

Illustrative Data Table of Intermolecular Contacts from a Related Pyridine Derivative:

To illustrate the typical output of a Hirshfeld surface analysis, the following table presents the percentage contributions of various intermolecular contacts for 4-(3-methoxyphenyl)-2,6-diphenylpyridine. nih.gov

Intermolecular ContactContribution (%)
H···H50.4
C···H/H···C37.9
O···H/H···O5.1
Other6.6

This table clearly quantifies the relative importance of different interactions in the crystal packing of this particular pyridine derivative. A similar analysis for this compound would provide a definitive understanding of its solid-state structure and intermolecular interactions.

Supramolecular Chemistry and Non Covalent Interactions

Host-Guest Complexation with Macrocyclic Receptors

While direct experimental studies on the host-guest complexation of 2-(2,6-dimethoxybenzoyl)pyridine with specific macrocyclic receptors are not readily found, the principles of molecular recognition suggest potential interactions. Macrocycles like cyclodextrins, with their hydrophobic cavities, could encapsulate the benzoyl or pyridine (B92270) moiety of the guest molecule. The formation of such inclusion complexes would be driven by factors such as size and shape compatibility between the host and guest, as well as solvophobic effects.

Similarly, calixarenes, with their tunable cavity sizes and potential for functionalization, could serve as hosts. The π-rich cavities of certain calixarenes could engage in π-π stacking interactions with the aromatic rings of this compound. The likelihood and strength of complexation would be influenced by the specific calixarene (B151959) conformation and the solvent system used. For instance, a cadmium complex with 4,6-dimethylpyrimidine-2-thionato has been shown to form a calixarene-like structure, highlighting the potential for such architectures in related systems rsc.org.

Self-Assembly Driven by Hydrogen Bonding and π-Stacking Interactions

The self-assembly of molecules is a spontaneous process guided by non-covalent interactions. For this compound, both hydrogen bonding and π-stacking are expected to be significant driving forces.

π-stacking interactions between the aromatic pyridine and benzoyl rings are also anticipated to play a crucial role in the self-assembly process. The geometry of this stacking can vary, from face-to-face to parallel-displaced arrangements, the latter often being favored to minimize electrostatic repulsion chemrxiv.org. The presence of substituents, such as the dimethoxy groups, can influence the electronic nature of the aromatic ring and thus modulate the strength and geometry of the π-stacking interactions. Theoretical studies on pyridine dimers have shown that antiparallel-displaced geometry is the most stable, emphasizing the importance of including electron correlation in such calculations researchgate.net.

Formation of Supramolecular Architectures

The combination of hydrogen bonding and π-stacking can direct this compound molecules to assemble into a variety of supramolecular architectures, including one-dimensional chains, two-dimensional sheets, and three-dimensional networks. The final architecture is a result of the delicate balance between these and other non-covalent forces, such as dipole-dipole and van der Waals interactions.

The formation of discrete, well-defined supramolecular architectures is a key area of interest. For instance, pyridine-2,6-diimine-linked macrocycles have been shown to self-assemble into robust nanotubes nih.govnorthwestern.edu. While this compound is not a macrocycle itself, its directional interaction capabilities could be harnessed in the presence of complementary molecules to form complex, ordered structures. The dynamic nature of these non-covalent bonds allows for the possibility of creating stimuli-responsive materials where the supramolecular architecture can be altered by external triggers.

Influence on Material Properties and Functional Design

The supramolecular organization of this compound can have a profound impact on the macroscopic properties of the resulting material. The arrangement of molecules in the solid state will influence properties such as crystal packing, melting point, and solubility.

Applications in Advanced Materials Science and Catalysis

Design and Synthesis of Functional Materials

The pyridine (B92270) and benzoyl moieties of the molecule offer opportunities for creating materials with tailored electronic, optical, and polymeric properties. The ability of the pyridine nitrogen to coordinate with metals and the conjugated nature of the aromatic rings are key to its potential in functional materials.

While direct integration of 2-(2,6-dimethoxybenzoyl)pyridine into electronic devices has not been extensively documented, its structural components are found in established electronic materials. Pyridine-based units are integral to many electron-transporting organic semiconductors. For instance, molecules containing pyridine-3,5-dicarbonitrile (B74902) moieties have been successfully used in the development of heavy-metal-free organic light-emitting diodes (OLEDs), where they serve as efficient electron-transporting and emitting materials. beilstein-journals.org The pyridine ring in this compound could similarly facilitate electron transport, suggesting its potential as a component in organic semiconductors or as a ligand to tune the electronic properties of metal complexes for use in electronic devices.

The development of optical materials often relies on molecules that can interact with light, for example, through luminescence. Transition metal complexes with polypyridyl ligands are renowned for their rich photophysical properties, including strong light absorption and phosphorescence, which are essential for applications in sensing, cellular imaging, and lighting. rsc.org Complexes of metals like ruthenium(II) and platinum(II) with bipyridine and terpyridine ligands are classic examples, exhibiting tunable metal-to-ligand charge transfer (MLCT) transitions. isca.mersc.orgresearchgate.net

By analogy, this compound can act as a bidentate N,O-ligand, forming stable complexes with various transition metals. The coordination of this ligand to a metal center like Ru(II) or Pt(II) could produce complexes with desirable photophysical properties. The electronic characteristics of the complex, and thus its absorption and emission wavelengths, could be fine-tuned by the methoxy (B1213986) substituents on the benzoyl ring. Such complexes are promising candidates for new luminescent materials applicable in chemical sensors or as emitters in OLEDs. nih.gov

Table 1: Illustrative Photophysical Properties of Ruthenium(II) Polypyridyl-Type Complexes This table presents data for related compounds to illustrate the potential of pyridine-based metal complexes.

ComplexAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Excited State Lifetime (τ, μs)Reference
[Ru(bpy)₃]²⁺4526150.0951.1 researchgate.netnih.gov
[Ru(tpy)₂]²⁺473660< 0.0010.00025 researchgate.net
Ru(II)(bpy)₂(L¹)~460~6200.04~0.8 rsc.org
Ru(II)(bpy)₂(L²)~455~6300.01~0.3 rsc.org
(bpy = 2,2'-bipyridine; tpy = 2,2':6',2''-terpyridine; L¹, L² = functionalized bipyridine ligands)

Pyridine-containing polymers are valued for their thermal stability, mechanical strength, and specialized properties like ion-sensing. researchgate.net While polymers derived specifically from this compound are not yet reported, the molecule's structure suggests its potential as a monomer. The ketone linkage is characteristic of high-performance polyketones. It is conceivable that this compound could be incorporated into polymer backbones through reactions targeting the aromatic rings or by transforming the ketone into other functional groups. Such polymers could exhibit enhanced solubility due to the dimethoxy groups and offer coordination sites for metals along the polymer chain, leading to new hybrid materials.

Catalytic Applications in Organic Transformations

The pyridine nitrogen and the adjacent carbonyl oxygen of this compound form a classic N,O-bidentate chelating system, which is ideal for coordinating to transition metal centers and facilitating catalytic reactions.

Pyridine derivatives are ubiquitous as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the reaction.

The this compound molecule can act as a robust N,O-ligand for metals like palladium. Such complexes are expected to be effective catalysts for a range of cross-coupling reactions. Mechanistic studies on related systems have shown that pyridyl ligands can be more than just spectators; they can actively participate in the catalytic cycle. For example, in palladium-catalyzed carbonylation of alkenes, a pyridyl moiety on the ligand can act as a "hemilabile" group and a proton shuttle, which stabilizes key catalytic intermediates and facilitates the rate-determining step. rsc.org This cooperative effect can significantly enhance catalytic efficiency. Ligands incorporating pyridine units have been successfully used in nanoparticle catalysts for Suzuki-Miyaura, Heck, and Sonogashira reactions, demonstrating high activity and recoverability. rsc.org Therefore, palladium complexes of this compound hold considerable promise as catalysts for a variety of important organic transformations. nih.gov

Table 2: Major Palladium-Catalyzed Cross-Coupling Reactions Employing Pyridine-Type Ligands

Reaction NameCoupling PartnersBond FormedGeneral Reference
Suzuki-Miyaura CouplingOrganoboron Reagent + Organic HalideC-C nih.govnih.gov
Heck CouplingAlkene + Organic HalideC-C rsc.org
Sonogashira CouplingTerminal Alkyne + Organic HalideC-C rsc.org
Buchwald-Hartwig AminationAmine + Organic HalideC-N nih.gov
Kumada CouplingGrignard Reagent + Organic HalideC-C nih.gov
Negishi CouplingOrganozinc Reagent + Organic HalideC-C nih.gov

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to metal-based catalysts. While this compound is not a typical organocatalyst itself, the broader field of pyridine-based organocatalysis is well-established. researchgate.net For instance, simple pyridine derivatives like niacin (Vitamin B3) have been shown to catalyze the synthesis of heterocycles. researchgate.net More complex chiral pyridines are used in a variety of asymmetric transformations. beilstein-journals.org

Within this context, this compound is best viewed as a versatile synthetic intermediate. It could be used as a building block for constructing more complex, chiral ligands or organocatalysts. Mechanistic investigations into related catalytic systems, such as the [2+2+2] cycloaddition for pyridine synthesis, provide a framework for understanding how such molecules can be assembled. researchgate.net Detailed mechanistic studies, often supported by computational methods, are crucial for optimizing reaction conditions and designing more efficient catalysts for the synthesis and transformation of functionalized pyridines. researchgate.netcuny.edu

Photocatalytic Activity of Metal Complexes

Metal complexes incorporating pyridine-based ligands have demonstrated significant potential in photocatalysis, a process that utilizes light to drive chemical reactions. While direct research on the photocatalytic activity of metal complexes specifically derived from this compound is not extensively documented in publicly available literature, the broader class of pyridine-containing metal complexes offers valuable insights into their potential applications. These complexes are known to participate in a variety of light-driven processes, including the degradation of organic pollutants and the facilitation of organic transformations.

The general mechanism for the photocatalytic activity of many metal complexes involves the absorption of photons, leading to the excitation of electrons. This excited state can then initiate redox reactions with surrounding molecules. For instance, in the degradation of organic dyes, the excited complex can generate reactive oxygen species (ROS) such as hydroxyl radicals or superoxide (B77818) anions, which are highly effective in breaking down the complex organic molecules into simpler, less harmful substances.

Research on related pyridine derivatives provides a framework for understanding the potential of this compound complexes. For example, new photocatalytically active isostructural two-dimensional mixed metal-pyridine dicarboxylates have been shown to be active catalysts for the degradation of simple organic dyes like Remazol brilliant blue R and Orange G under UV light. researchgate.net Similarly, poly(pyridine-2,5-diyl) has been shown to exhibit heterogeneous and visible-light-induced photocatalysis for the reduction of water, carbonyl compounds, and alkenes. rsc.orgresearchgate.net

The presence of the 2,6-dimethoxybenzoyl group in the target ligand is expected to influence the electronic properties and, consequently, the photocatalytic efficiency of its metal complexes. The electron-donating nature of the methoxy groups could enhance the stability of the complex and modulate the energy levels of its molecular orbitals, potentially improving its light-harvesting capabilities and the efficiency of charge separation in the excited state.

Although specific experimental data for metal complexes of this compound is not available, the table below summarizes the photocatalytic performance of some representative pyridine-based metal complexes in the degradation of organic dyes, illustrating the general potential of this class of compounds.

Metal Complex SystemTarget PollutantLight SourceDegradation Efficiency (%)Reference
Mixed metal-pyridine dicarboxylatesRemazol brilliant blue RUV LightActive researchgate.net
Mixed metal-pyridine dicarboxylatesOrange GUV LightActive researchgate.net

It is important to note that the efficiency of photocatalysis is dependent on numerous factors, including the nature of the metal center, the coordination environment provided by the ligand, the specific reaction conditions, and the substrate being targeted. Future research into the synthesis and photocatalytic evaluation of metal complexes of this compound is warranted to fully elucidate their potential in this exciting field of advanced materials science.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2,6-dimethoxybenzoyl)pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of pyridine derivatives often involves nucleophilic aromatic substitution or coupling reactions. For example, 2,6-bis(chloromethyl)pyridine derivatives are synthesized via alkylation or Mitsunobu reactions . For this compound, a plausible route could involve Friedel-Crafts acylation of pyridine with 2,6-dimethoxybenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Optimization may include:

  • Temperature control (e.g., 0–5°C to minimize side reactions).
  • Solvent selection (e.g., dichloromethane for acylation reactions).
  • Purification via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate).
  • Yield improvement by pre-activating the benzoyl chloride with trimethylsilyl triflate .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting NMR/IR data be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and pyridine/benzoyl protons (δ 7.0–8.5 ppm). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching (~1680 cm⁻¹) and methoxy (C-O) vibrations (~1250 cm⁻¹).
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), compare bond lengths/angles with analogous structures (e.g., 2,6-bis(oxazolinyl)pyridine derivatives ).
  • Resolution of Conflicts : Cross-validate with high-resolution mass spectrometry (HRMS) and computational methods (e.g., DFT-predicted NMR shifts) .

Advanced Research Questions

Q. How do electronic effects of the 2,6-dimethoxybenzoyl group influence the coordination chemistry of this pyridine derivative in transition metal complexes?

  • Methodological Answer :

  • Ligand Design : The electron-donating methoxy groups may enhance metal-ligand binding by increasing electron density on the pyridine nitrogen. Compare with 2,6-bis(benzimidazolyl)pyridine ligands, which form stable complexes with Cu(II) and Zn(II) via N-donor sites .
  • Experimental Approach :

Synthesize metal complexes (e.g., with Co(II), Ni(II)) under inert conditions.

Characterize via UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry (redox behavior).

Study stability constants using potentiometric titrations in aqueous/organic solvents .

  • Contradiction Management : If unexpected redox behavior occurs (e.g., irreversible oxidation), investigate steric effects using X-ray structures or DFT calculations .

Q. What computational approaches can predict the acid-base properties of this compound derivatives, and how do these align with experimental pKa values?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to compute proton affinity and pKa. Compare with 2,6-distyrylpyridine derivatives, where dimethylamino substituents lower pKa by 2–3 units .
  • Experimental Validation :

Perform UV-Vis/pH titration in buffered solutions (pH 2–12).

Fit absorbance vs. pH data to Henderson-Hasselbalch equations.

Address discrepancies (e.g., solvent effects) using COSMO-RS solvation models .

  • Case Study : For 2,6-bis(dimethylamino)pyridine, experimental pKa = 4.2 vs. DFT-predicted 4.5 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.